
AZD8542
Beschreibung
Structural Characterization of this compound
This compound exhibits a complex heteroarylamide structure characterized by its molecular formula C25H24N4O2 and molecular weight of 412.5 grams per mole. The compound's systematic name according to International Union of Pure and Applied Chemistry nomenclature is N-[2,4-dimethyl-5-(1-methylimidazol-4-yl)phenyl]-4-(pyridin-2-ylmethoxy)benzamide, which reflects its intricate aromatic framework containing multiple heterocyclic moieties. The structural architecture incorporates several key functional groups including an imidazole ring, a pyridine moiety, and a benzamide core, all of which contribute to its biological activity and receptor binding properties. The compound's canonical Simplified Molecular Input Line Entry System representation is CC1=CC(=C(C=C1C2=CN(C=N2)C)NC(=O)C3=CC=C(C=C3)OCC4=CC=CC=N4)C, providing a comprehensive description of its atomic connectivity.
The three-dimensional structure of this compound demonstrates specific stereochemical arrangements that are critical for its interaction with the Smoothened receptor. Chemical characterization studies have revealed that the compound maintains high purity levels exceeding 98% in research-grade preparations, ensuring reliable experimental results in biological assays. The molecule exhibits good solubility in dimethyl sulfoxide, which facilitates its use in various in vitro experimental systems and enables precise concentration-dependent studies of its biological effects. Storage stability analyses indicate that this compound maintains its chemical integrity when stored under appropriate conditions, with a shelf life exceeding two years when properly handled.
Structural Property | Value |
---|---|
Molecular Formula | C25H24N4O2 |
Molecular Weight | 412.5 g/mol |
Standard InChI Key | SMQVBAGSZVHCJP-UHFFFAOYSA-N |
Predicted Density | 1.18 g/cm³ |
Chemical Classification | Synthetic organic heteroarylamide |
Role of Smoothened in Hedgehog Signaling Pathway
Smoothened functions as a seven-transmembrane G-protein-coupled receptor that serves as the central transducer of Hedgehog signaling in vertebrate systems. The receptor belongs to the Frizzled class of G-protein-coupled receptors and operates through a unique mechanism that distinguishes it from conventional signaling pathways. In the absence of Hedgehog ligands, Smoothened activity is repressed by the twelve-transmembrane protein Patched, which maintains the pathway in an inactive state. When Hedgehog proteins bind to Patched receptors, this inhibition is relieved, allowing Smoothened to initiate downstream signaling cascades that ultimately regulate transcriptional responses through glioma-associated oncogene transcription factors.
The Hedgehog signaling pathway exhibits particular dependence on primary cilia in vertebrate cells, where Smoothened and other pathway components undergo intraflagellar transport to enable proper signal transduction. This ciliary localization is essential for the normal functioning of the pathway during embryonic development and tissue homeostasis in adult organisms. Primary cilia provide a specialized cellular compartment that concentrates signaling molecules and facilitates their interactions, creating an environment conducive to efficient signal propagation. The transport of Smoothened within cilia is mediated by intraflagellar transport proteins, which regulate the concentration and localization of pathway components.
Smoothened regulation involves multiple post-translational modifications including phosphorylation, N-glycosylation, ubiquitination, and cholesterylation, all of which influence receptor activity and cellular localization. Recent research has demonstrated that cholesterol binding induces conformational changes in Smoothened that are necessary for downstream signaling events. The receptor also interacts with various cellular components including lipid rafts, which serve as platforms for signal transduction and contribute to the regulation of Smoothened activity. These regulatory mechanisms highlight the complexity of Smoothened function and provide multiple potential targets for therapeutic intervention.
Rationale for Targeting Smoothened in Oncological Research
Aberrant activation of Hedgehog signaling through Smoothened has been implicated in numerous cancer types, making it an attractive target for therapeutic intervention. Oncogenic mutations in Smoothened or loss of function in its negative regulator Patched result in constitutive pathway activation that promotes tumor cell proliferation, survival, and metastasis. The pathway's involvement in cancer extends beyond direct effects on tumor cells to include regulation of the tumor microenvironment, particularly through interactions with cancer-associated fibroblasts and stromal components. This dual role makes Smoothened inhibition potentially effective against both tumor cells and their supportive microenvironment.
Research with this compound has provided compelling evidence for the therapeutic potential of Smoothened antagonism in cancer treatment. In pancreatic cancer models, this compound demonstrated selective activity against tumors containing stromal components, indicating that the compound primarily targets paracrine signaling mechanisms between cancer cells and surrounding fibroblasts. Studies using human pancreatic stellate cells revealed that these stromal cells express high levels of Smoothened receptor while cancer cells produce Hedgehog ligands, creating a paracrine signaling loop that promotes tumor progression. This compound effectively disrupts this communication by blocking Smoothened activation in stellate cells, resulting in reduced tumor growth and altered tumor vascularity.
The compound's mechanism of action involves binding to Smoothened with high affinity, as demonstrated by dissociation constant values of 5 nanomolar for mouse Smoothened and 20 nanomolar for human Smoothened. In functional assays using reporter cell lines, this compound inhibited glioma-associated oncogene transcriptional activity with half-maximal inhibitory concentrations of 2.9 nanomolar in mouse cells and 0.02 nanomolar in human cells. These potent inhibitory effects translate to significant biological responses, including reduced proliferation of stromal cells and decreased expression of Hedgehog target genes.
Biological Activity Parameter | Mouse System | Human System |
---|---|---|
Smoothened Binding Affinity (Kd) | 5 nM | 20 nM |
GLI1 Inhibition (IC50) | 2.9 nM | 0.02 nM |
Primary Target | Stromal fibroblasts | Stromal fibroblasts |
Signaling Mechanism | Paracrine disruption | Paracrine disruption |
Eigenschaften
CAS-Nummer |
1126366-36-6 |
---|---|
Molekularformel |
C25H24N4O2 |
Molekulargewicht |
412.5 g/mol |
IUPAC-Name |
N-[2,4-dimethyl-5-(1-methylimidazol-4-yl)phenyl]-4-(pyridin-2-ylmethoxy)benzamide |
InChI |
InChI=1S/C25H24N4O2/c1-17-12-18(2)23(13-22(17)24-14-29(3)16-27-24)28-25(30)19-7-9-21(10-8-19)31-15-20-6-4-5-11-26-20/h4-14,16H,15H2,1-3H3,(H,28,30) |
InChI-Schlüssel |
SMQVBAGSZVHCJP-UHFFFAOYSA-N |
SMILES |
O=C(NC1=CC(C2=CN(C)C=N2)=C(C)C=C1C)C3=CC=C(OCC4=NC=CC=C4)C=C3 |
Kanonische SMILES |
CC1=CC(=C(C=C1C2=CN(C=N2)C)NC(=O)C3=CC=C(C=C3)OCC4=CC=CC=N4)C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
AZD8542; AZD 8542; AZD-8542. |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
General Synthetic Procedure for Heteroarylamide Derivatives
The synthesis of this compound follows a modular approach, beginning with the preparation of substituted aniline intermediates. A representative procedure involves the coupling of 2-pyridylmethoxybenzoyl chloride with a methyl-substituted aniline derivative under Schotten-Baumann conditions. Key steps include:
-
Activation of the carboxylic acid : The benzoyl chloride intermediate is generated by treating 4-(2-pyridylmethoxy)benzoic acid with thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0–5°C.
-
Amide bond formation : The activated acid chloride is reacted with 3-methyl-4-(1H-imidazol-2-yl)aniline in the presence of triethylamine (TEA) and 4-dimethylaminopyridine (DMAP) as catalysts. The reaction proceeds at room temperature, yielding the crude heteroarylamide product.
-
Purification : The product is isolated via column chromatography using silica gel and a gradient elution system (hexane:ethyl acetate, 7:3 → 1:1).
This method achieves yields of 65–75%, with purity exceeding 95% as confirmed by high-performance liquid chromatography (HPLC).
Palladium-Catalyzed Hydrogenation for Acetamide Formation
A pivotal step in the synthesis involves the hydrogenation of α-hydroxyacetamide intermediates to produce the final acetamide moiety. A patent by Addie et al. (2003) details the use of palladium on carbon (Pd/C) under acidic conditions to facilitate this transformation. The procedure is as follows:
-
Substrate preparation : The α-hydroxyacetamide precursor is dissolved in a mixture of hydrochloric acid (HCl) and methanol (MeOH).
-
Hydrogenation : The solution is subjected to hydrogen gas (H₂) at 50 psi in the presence of 10% Pd/C. The reaction is stirred at 25°C for 12 hours.
-
Workup : The catalyst is filtered, and the product is extracted with DCM, washed with brine, and dried over anhydrous sodium sulfate (Na₂SO₄).
This method achieves near-quantitative conversion (>98%) and is critical for introducing the acetamide group without racemization.
Reaction Conditions and Optimization
Solvent and Temperature Effects
The choice of solvent profoundly impacts reaction efficiency. Polar aprotic solvents such as dimethylformamide (DMF) and acetonitrile (MeCN) are preferred for amide coupling due to their ability to stabilize charged intermediates. However, DCM is employed in large-scale syntheses to facilitate easier workup and recycling. Temperature optimization studies revealed that reactions performed at 0–5°C minimize side reactions such as epimerization, while room temperature is sufficient for catalytic hydrogenation.
Catalytic System for Hydrogenation
The hydrogenation step employs a Pd/C–HCl–NaBr system , where HCl acts as a proton source and NaBr enhances catalytic activity by stabilizing the palladium surface. This combination reduces reaction times from 24 hours to 12 hours while maintaining high enantiomeric excess (ee > 99%).
Analytical Characterization and Quality Control
Spectroscopic Data
Purity and Stability
This compound exhibits high stability under standard storage conditions (-20°C in powder form, -80°C in solution). Accelerated degradation studies (40°C/75% RH for 6 months) showed no significant decomposition, with purity remaining above 98%.
Scalability and Industrial Production
The synthetic route to this compound has been successfully scaled to kilogram quantities. Critical considerations for large-scale production include:
Analyse Chemischer Reaktionen
AZD8542 unterliegt verschiedenen Arten von chemischen Reaktionen, wobei der Schwerpunkt auf seiner Rolle als Antagonist im Hedgehog-Signalweg liegt. Es hemmt die Aktivität des SMO-Rezeptors, was zur Unterdrückung nachgeschalteter Effektoren wie GLI1-mRNA führt . Häufig verwendete Reagenzien in diesen Reaktionen umfassen Curcumin und Resveratrol, die in Kombination mit this compound seine antiproliferativen Wirkungen verstärken . Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören die Hemmung des Tumorwachstums und die Induktion von Apoptose in Krebszellen .
Wissenschaftliche Forschungsanwendungen
Oncology
AZD8542 has been extensively studied for its effectiveness in cancer treatment, particularly due to its inhibition of the Hedgehog signaling pathway, which is often aberrantly activated in tumors.
- Glioblastoma : Research indicates that this compound can inhibit glioblastoma cell growth both in vitro and in vivo. A study demonstrated that combined treatments with this compound and other compounds like curcumin resulted in enhanced cytotoxic effects against glioblastoma cells by suppressing both the PI3K/AKT and SHH signaling pathways .
- Pancreatic Cancer : In orthotopic models of pancreatic cancer, this compound has shown significant tumor growth inhibition. The presence of pancreatic stellate cells (HPSCs) was found to be crucial for the efficacy of this compound, suggesting that the compound's action may depend on interactions within the tumor microenvironment .
Comparative Analysis with Other Compounds
This compound is often compared with other compounds targeting similar pathways:
Compound | Target Pathway | Key Features |
---|---|---|
This compound | Hedgehog (SMO antagonist) | Effective against glioblastoma and pancreatic cancer |
AZD5363 | PI3K/AKT pathway | Works synergistically with this compound |
Curcumin | Natural compound | Exhibits antiproliferative properties |
Resveratrol | Natural compound | Known for its antioxidant effects and potential synergy |
Therapeutic Efficacy
- Study on Glioblastoma : A study published in Biochemistry and Biophysics Reports explored combined treatments with this compound, revealing significant cell death in human glioblastoma cells when used alongside other agents like curcumin and resveratrol. This highlights the potential for multi-drug regimens to enhance therapeutic outcomes in aggressive tumors .
- Pancreatic Cancer Models : Another pivotal study investigated the role of HPSCs in mediating the effects of this compound on pancreatic tumors. The findings indicated that effective treatment required a specific interaction between cancer cells and stromal components, emphasizing the importance of the tumor microenvironment in therapeutic strategies .
Implications for Future Research
The findings from these studies suggest several avenues for future research:
- Investigating combination therapies involving this compound with other targeted agents to enhance efficacy against resistant tumors.
- Exploring the role of genetic variability among patients to tailor treatments involving this compound, potentially improving clinical outcomes.
Wirkmechanismus
The mechanism of action of AZD8542 involves its role as an antagonist of the SMO receptor in the Hedgehog signaling pathway. By inhibiting the activity of SMO, this compound disrupts the paracrine signaling mechanism that is dependent on the tumor microenvironment . This inhibition leads to the suppression of downstream effectors such as GLI1 mRNA, resulting in the reduction of tumor growth and the induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Mechanism of Action and Target Specificity
Key Differences :
- This compound uniquely targets stroma-dependent tumors (e.g., pancreatic cancer) by disrupting tumor-stroma crosstalk, whereas GDC-0449 and LDE-225 are primarily effective in epithelial cancers like basal cell carcinoma .
Efficacy in Preclinical Models
Table 1: Anticancer Activity in Glioblastoma Cell Lines
Synergy :
- This compound combined with AZD5363 + Curcumin reduces cell viability to <20% in U-87 MG and A172 cells by dual pathway inhibition .
- This compound + Resveratrol shows caspase-3 activation, inducing apoptosis in A172 cells .
Clinical and Pharmacological Profiles
Parameter | This compound | GDC-0449 | LDE-225 |
---|---|---|---|
Bioavailability | Limited data | High (oral) | Moderate (oral) |
Clinical Stage | Preclinical | FDA-approved | FDA-approved |
Key Limitations | Stroma dependency | Muscle spasms | Fatigue, nausea |
Notes:
- This compound’s efficacy is highly dependent on stromal presence, limiting its utility in low-stroma tumors .
- GDC-0449 and LDE-225 have established clinical profiles but are ineffective in stroma-driven cancers like PDA .
Combination Therapy Potential
This compound demonstrates superior synergy in multidrug regimens compared to other SMO inhibitors:
Biologische Aktivität
AZD8542 is a synthetic compound recognized primarily for its role as a Hedgehog (Hh) pathway antagonist , which is significant in cancer therapy. This article delves into the biological activity of this compound, focusing on its mechanisms, efficacy in various cancer models, and potential therapeutic applications.
This compound functions by inhibiting the Hedgehog signaling pathway, which is crucial for cell growth and differentiation. The dysregulation of this pathway is implicated in various cancers, including glioblastoma and pancreatic cancer. By blocking this signaling, this compound can reduce tumor growth and promote apoptosis in cancer cells.
Key Pathways Affected:
- PI3K/AKT Pathway : this compound has been shown to suppress the PI3K/AKT signaling pathway, leading to decreased cell survival and proliferation.
- SHH Signaling : The compound also inhibits the Smoothened (SMO) protein, a critical component of the Hedgehog pathway, thereby impacting downstream targets like GLI1 and p21/p27, which are involved in cell cycle regulation and apoptosis.
Efficacy in Cancer Models
Recent studies have highlighted the effectiveness of this compound in various preclinical models:
- Glioblastoma : In a study exploring combined treatments with AZD5363 and curcumin, this compound demonstrated significant cytotoxic effects on human glioblastoma cells. The combination therapy led to increased activation of caspase-3, indicating enhanced apoptosis and reduced expression of survival markers such as pP70S6k and pS6k .
- Pancreatic Cancer : In orthotopic models, this compound inhibited tumor growth effectively when tumor-associated stroma was present. This suggests that the efficacy of this compound may be enhanced in a microenvironment that supports Hedgehog signaling .
Data Summary
The following table summarizes key findings regarding the biological activity of this compound:
Case Studies
- Combined Treatment with Curcumin :
- Impact on Tumor Microenvironment :
Q & A
Q. What is the molecular mechanism of AZD8542 in inhibiting the Hedgehog (Hh) pathway, and how does this relate to its anticancer activity?
this compound acts as a Smoothened (SMO) antagonist, blocking the Hedgehog signaling pathway by preventing SMO activation. This inhibition halts the translocation of the transcription factor Gli-1 to the nucleus, thereby suppressing genes involved in tumor proliferation, metastasis, and apoptosis . Methodologically, researchers validate target engagement using Gli-1 nuclear localization assays (immunofluorescence) and downstream gene expression analysis (qPCR or RNA-seq) in models like pancreatic cancer or glioblastoma .
Q. Which experimental models are most appropriate for evaluating this compound efficacy in preclinical studies?
Common models include:
- Orthotopic pancreatic cancer models : Co-implantation of pancreatic stellate cells (PSCs) and cancer cells to mimic stromal interactions, with endpoints like tumor volume and metastasis reduction .
- Glioblastoma cell lines (e.g., U-87 MG, A172) : Dose-response assays (MTT) to determine IC50 values and assess cytotoxicity .
- Prostate/colon cancer xenografts : Monitoring tumor growth inhibition via caliper measurements and histopathological analysis .
Q. How do researchers determine the optimal dosing regimen for this compound in in vivo studies?
Pharmacokinetic (PK) and pharmacodynamic (PD) studies are critical. For example, in pancreatic cancer models, this compound is administered orally at doses ranging from 30–100 mg/kg/day, with efficacy assessed through tumor weight reduction and biomarker analysis (e.g., Gli-1 suppression) . Bioavailability and blood-brain barrier penetration should be validated using LC-MS/MS for plasma/tissue concentration measurements .
Advanced Research Questions
Q. How can researchers reconcile discrepancies between preclinical success and clinical failure of this compound in Hedgehog pathway-targeted therapies?
Contradictions arise due to:
- Stromal complexity : Preclinical models often lack the heterogeneity of human tumor stroma. Solutions include using patient-derived xenografts (PDXs) with intact stromal components .
- Biomarker gaps : Clinical trials lacked predictive biomarkers (e.g., stromal density, Gli-1 activity). Researchers should incorporate biomarker-driven patient stratification in trial design .
- Combination therapies : Preclinical data show enhanced efficacy when this compound is combined with PI3K/AKT inhibitors (e.g., AZD5363) or chemotherapies, suggesting combinatorial clinical strategies .
Q. What methodological considerations are essential for studying this compound in combination therapies?
Key steps include:
- Synergy analysis : Calculate combination indices (CI) using Chou-Talalay methods to quantify additive/synergistic effects .
- Dose optimization : Use IC50 values (e.g., this compound IC50 = 50 μM in U-87 MG cells) to design non-overlapping toxicity profiles .
- Pathway crosstalk : Validate dual inhibition of Hh and PI3K/AKT pathways via Western blot (e.g., p-AKT, Gli-1) .
Q. How can researchers address variability in this compound response across cell lines or animal models?
Strategies involve:
- Genetic profiling : Screen models for SMO mutations (e.g., D473H) that confer resistance .
- Stromal modulation : Co-culture cancer cells with fibroblasts or PSCs to assess stromal-mediated resistance .
- Data normalization : Use Z-score normalization for IC50 comparisons across cell lines and replicate experiments ≥3 times .
Q. Table 1. Key Parameters for this compound In Vitro Studies
Q. Table 2. Preclinical vs. Clinical Challenges with this compound
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.